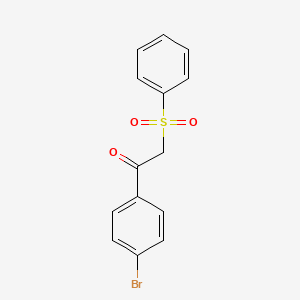

1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactivity

"1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" serves as a precursor in the synthesis of novel organic compounds. For instance, it has been utilized in the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety. These compounds have shown potential cytotoxicity against liver and breast cancer, indicating their significance in the development of new anticancer agents (Hessien, Kadah, & Marzouk, 2009). Additionally, derivatives of "1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" have been explored for their role in chemoenzymatic synthesis processes, highlighting the versatility of this compound in facilitating complex chemical transformations (González-Martínez, Gotor, & Gotor-Fernández, 2019).

Catalysis and Material Science

Research has also delved into the use of sulfone derivatives for catalytic applications and the development of new materials. For example, sulfonated microporous organic-inorganic hybrids, potentially derived from similar precursor compounds, have been identified as strong Brønsted acids with applications in catalysis (Wang, Heising, & Clearfield, 2003). These materials demonstrate significant surface areas and pore dimensions, making them suitable for separations, ion exchange, and catalytic processes.

Antiviral and Antibacterial Applications

Derivatives of "1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" have been investigated for their potential as inhibitors of HIV-1 replication. Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized and identified as inhibitors, showcasing the compound's utility in medicinal chemistry research focused on treating infectious diseases (Che et al., 2015).

Antifungal and Antibacterial Agents

The synthesis of 2,4,5-trisubstituted-1H-imidazoles starting from derivatives of "1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" has demonstrated antibacterial and antifungal properties. This underscores the compound's relevance in developing new antimicrobial agents (Sawant, Patil, & Baravkar, 2011).

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHMVCXCZLETGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509676.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)